molecular formula C10H11F2NO B6588646 3-(2,3-difluorophenyl)morpholine CAS No. 1270438-09-9

3-(2,3-difluorophenyl)morpholine

Cat. No.: B6588646
CAS No.: 1270438-09-9
M. Wt: 199.2
InChI Key:
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Description

3-(2,3-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO It is a morpholine derivative where the morpholine ring is substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-difluorophenyl)morpholine typically involves the reaction of 2,3-difluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenylmorpholine derivatives.

Scientific Research Applications

3-(2,3-Difluorophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)morpholine
  • 3-(3,4-Difluorophenyl)morpholine
  • 3-(2,3-Dichlorophenyl)morpholine

Uniqueness

3-(2,3-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

1270438-09-9

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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